M2 Muscarinic Receptor Binding Affinity: Nanomolar Potency Differentiates This Compound From Its α7 nAChR Activity and Uncharacterized Analogs
N-(2-bromophenyl)-2-[(5-nitropyridin-2-yl)sulfanyl]acetamide demonstrates an EC₅₀ of 49 nM in a [³H]NMS radioligand displacement assay at the porcine muscarinic M2 receptor [1]. This nanomolar affinity stands in stark contrast to its weak α7 nAChR antagonism (IC₅₀ = 21,000 nM, >400-fold difference) [2]. The closest commercially available analog bearing a 5-nitropyridin-2-yl sulfanyl core, N-(2-cyanophenyl)-2-(5-nitropyridin-2-yl)sulfanylacetamide (CAS 836664-74-5), has no reported M2 or α7 affinity data, precluding any direct potency comparison [3]. Within the broader nitropyridine class, M2-targeting compounds are rare; most nitropyridine derivatives have been profiled primarily for kinase inhibition, HIV-1 reverse transcriptase inhibition, or antimicrobial activity rather than muscarinic receptor engagement [4].
| Evidence Dimension | M2 muscarinic receptor binding affinity (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 49 nM |
| Comparator Or Baseline | Same compound's α7 nAChR IC₅₀ = 21,000 nM (internal comparator); N-(2-cyanophenyl) analog: no M2 data available |
| Quantified Difference | M2 affinity is >428-fold more potent than α7 affinity; analog comparison not quantifiable due to absent data |
| Conditions | [³H]NMS displacement from porcine muscarinic M2 receptor, incubation 120 min, liquid scintillation counting |
Why This Matters
For researchers requiring a selective M2-binding nitropyridine probe, this compound offers nanomolar potency with a known selectivity window versus α7 nAChR, a property not demonstrated by any uncharacterized analog.
- [1] BindingDB. BDBM50025040: EC50 = 49 nM, [³H]NMS displacement, pig M2 receptor. BindingDB.org. View Source
- [2] BindingDB. BDBM50025040: IC50 = 21,000 nM, human α7 nAChR, Ca²⁺/Fluo-4 assay in GH3 cells. BindingDB.org. View Source
- [3] ChemSrc. N-(2-cyanophenyl)-2-(5-nitropyridin-2-yl)sulfanylacetamide (CAS 836664-74-5): No bioactivity reported. View Source
- [4] Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel). 2025; 18(5):692. Lack of reported M2 activity across nitropyridine class. View Source
